Potassium trifluoro[(propan-2-yloxy)methyl]boranuide

Catalog No.
S832747
CAS No.
1394048-67-9
M.F
C4H9BF3KO
M. Wt
180.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium trifluoro[(propan-2-yloxy)methyl]boranui...

CAS Number

1394048-67-9

Product Name

Potassium trifluoro[(propan-2-yloxy)methyl]boranuide

IUPAC Name

potassium;trifluoro(propan-2-yloxymethyl)boranuide

Molecular Formula

C4H9BF3KO

Molecular Weight

180.02 g/mol

InChI

InChI=1S/C4H9BF3O.K/c1-4(2)9-3-5(6,7)8;/h4H,3H2,1-2H3;/q-1;+1

InChI Key

KDQBERXCEPZFHT-UHFFFAOYSA-N

SMILES

[B-](COC(C)C)(F)(F)F.[K+]

Canonical SMILES

[B-](COC(C)C)(F)(F)F.[K+]

It’s possible that this compound is used in various fields of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . The methods of application or experimental procedures, as well as the results or outcomes obtained, would be highly specific to the individual research project.

Potassium trifluoro[(propan-2-yloxy)methyl]boranuide is a chemical compound characterized by its unique structure, which includes a potassium ion, trifluoromethyl groups, and a propan-2-yloxy substituent. This compound has the molecular formula C4_4H9_9BF3_3KO and a molecular weight of approximately 180.02 g/mol. It is recognized for its potential applications in various fields, particularly in organic synthesis and materials science due to its boron content and the presence of fluorine atoms, which can enhance reactivity and selectivity in

As there is limited research on K[(CH3)2CHOCH2]BF3, its mechanism of action in any biological or chemical system remains unknown.

  • Skin and eye irritation: Fluorinated borates can be irritating to the skin and eyes upon contact [].
  • Inhalation hazard: Inhalation of dust or aerosols containing K[(CH3)2CHOCH2]BF3 may be harmful [].
  • Environmental impact: Fluorinated compounds can potentially be harmful to aquatic life; proper disposal methods should be followed [].
Typical of organoboron compounds. These include:

  • Nucleophilic Substitution Reactions: The boron atom can act as an electrophile, allowing the compound to engage in nucleophilic attacks from various nucleophiles.
  • Cross-Coupling Reactions: This compound may be utilized in cross-coupling reactions, such as Suzuki or Negishi reactions, where it can participate as a boron source to form carbon-carbon bonds.
  • Fluorination Reactions: The trifluoromethyl group can facilitate specific fluorination reactions, enhancing the compound's utility in synthesizing fluorinated organic molecules.

These reactions are significant for producing complex organic structures and functional materials .

The synthesis of potassium trifluoro[(propan-2-yloxy)methyl]boranuide typically involves the following steps:

  • Preparation of Boron Intermediate: A suitable boron precursor is reacted with trifluoroacetic acid to introduce the trifluoromethyl group.
  • Alkylation: The resulting boron intermediate is then alkylated using propan-2-ol or its derivatives under appropriate conditions to form the desired alkoxy group.
  • Formation of Potassium Salt: Finally, the product is treated with potassium hydroxide or potassium carbonate to yield the potassium salt form of the compound.

This multi-step process allows for the selective introduction of functional groups while maintaining the integrity of the boron center .

Potassium trifluoro[(propan-2-yloxy)methyl]boranuide has several potential applications:

  • Organic Synthesis: It serves as a versatile reagent in organic synthesis for creating complex molecules.
  • Material Science: The compound may be utilized in developing new materials with specific properties due to its unique chemical structure.
  • Pharmaceutical Development: Given its potential biological activity, it could play a role in drug discovery and development processes.

The unique properties of this compound make it an attractive candidate for further research and application development .

Interaction studies involving potassium trifluoro[(propan-2-yloxy)methyl]boranuide are essential to understand its reactivity and compatibility with other chemical species. Preliminary studies suggest that:

  • It may interact favorably with various nucleophiles, enhancing reaction rates in synthetic applications.
  • The presence of fluorine can influence interactions with biological targets, potentially affecting pharmacodynamics.

Further investigations are necessary to elucidate these interactions comprehensively .

Several compounds share structural similarities with potassium trifluoro[(propan-2-yloxy)methyl]boranuide. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
Potassium trifluoromethylborateContains trifluoromethyl groupCommonly used as a reagent in organic synthesis
Sodium bis(trifluoromethyl)borateSimilar boron structure but sodium saltOften used in cross-coupling reactions
Trimethylsilyl trifluoromethanesulfonateContains a sulfonate groupUsed as a protecting group in organic synthesis
Potassium tetrafluoroborateComposed entirely of fluorine and boronUsed as a source of fluoride ions

Potassium trifluoro[(propan-2-yloxy)methyl]boranuide stands out due to its combination of a propan-2-yloxy group and its potential biological activity, making it unique among similar compounds .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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